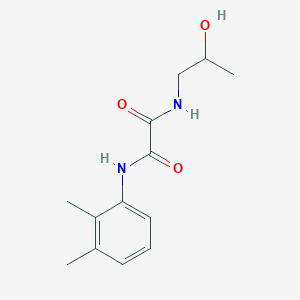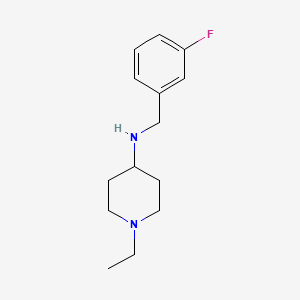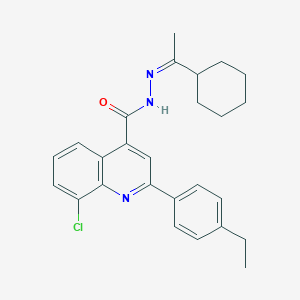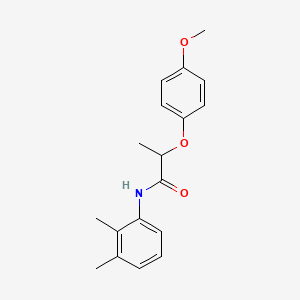
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide, also known as DMHPED, is a synthetic compound used in scientific research. DMHPED is a member of the amide family of compounds and is synthesized through a multistep process. The compound has been studied for its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide's mechanism of action is not fully understood, but it is believed to be due to its ability to inhibit the activity of certain enzymes and proteins. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to have antioxidant and anti-inflammatory properties, which may be due to its ability to inhibit the activity of COX-2 and PKC. N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has also been shown to have antitumor activity in vitro, and its potential as an anticancer agent is currently being investigated. Additionally, N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide is its ability to inhibit the activity of COX-2 and PKC, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases. Additionally, N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been shown to have antitumor activity in vitro, making it a potential candidate for the treatment of cancer. However, one limitation of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide is its limited solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide. One direction is the investigation of its potential as an anticancer agent in vivo. Additionally, further research is needed to fully understand N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide's mechanism of action and its potential as a treatment for inflammatory and neurodegenerative diseases. Another direction is the development of more soluble analogs of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide, which may be more suitable for in vivo administration. Finally, the potential of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide as a therapeutic agent for other diseases, such as diabetes, should be investigated.
Synthesis Methods
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide is synthesized through a multistep process that involves the reaction of 2,3-dimethylphenylamine with 2-chloro-1-propanol in the presence of sodium hydroxide. The resulting intermediate is then reacted with ethylenediamine in the presence of acetic acid to produce N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide. The compound can be purified through recrystallization and is obtained as a white crystalline solid.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been studied for its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to have antitumor activity in vitro, and its potential as an anticancer agent is currently being investigated. N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-5-4-6-11(10(8)3)15-13(18)12(17)14-7-9(2)16/h4-6,9,16H,7H2,1-3H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMVVVJYSIPEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl]-2-methylpropanamide](/img/structure/B4941061.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B4941070.png)
![1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4941078.png)


![1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone]](/img/structure/B4941108.png)
![1-[3-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B4941111.png)
![2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4941113.png)

![4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B4941129.png)


